molecular formula C18H27N3O11 B3181911 beta-D-tetraacetylgalactopyranoside-PEG1-N3 CAS No. 153252-36-9

beta-D-tetraacetylgalactopyranoside-PEG1-N3

Cat. No.: B3181911
CAS No.: 153252-36-9
M. Wt: 461.4 g/mol
InChI Key: OFRJNIAQTXDUKV-DISONHOPSA-N
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Description

Beta-D-tetraacetylgalactopyranoside-PEG1-N3: is a cleavable 1 unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing alkyne groups . It can also participate in strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of acetic anhydride and a base such as pyridine for acetylation, followed by the attachment of the PEG linker through an etherification reaction .

Industrial Production Methods: Industrial production of beta-D-tetraacetylgalactopyranoside-PEG1-N3 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The final product is usually purified through column chromatography and characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

Chemical Reactions Analysis

Types of Reactions: Beta-D-tetraacetylgalactopyranoside-PEG1-N3 primarily undergoes click chemistry reactions, specifically CuAAC and SPAAC . These reactions are highly efficient and selective, making them ideal for bioconjugation applications.

Common Reagents and Conditions:

    CuAAC Reaction: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate. .

    SPAAC Reaction: Does not require a catalyst and can proceed under mild conditions, making it suitable for in vivo applications

Major Products: The major products formed from these reactions are bioconjugates where the this compound is linked to another molecule through a triazole ring .

Scientific Research Applications

Beta-D-tetraacetylgalactopyranoside-PEG1-N3 has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates

    Biology: Facilitates the study of biological processes by enabling the attachment of probes and labels to biomolecules

    Medicine: Integral in the development of ADCs, which are used in targeted cancer therapies

    Industry: Employed in the production of diagnostic tools and therapeutic agents

Mechanism of Action

The mechanism of action of beta-D-tetraacetylgalactopyranoside-PEG1-N3 involves its role as a linker in bioconjugation reactions. The azide group reacts with alkyne or strained alkyne groups to form a stable triazole linkage. This reaction is highly specific and efficient, allowing for the precise attachment of functional molecules to target biomolecules .

Comparison with Similar Compounds

  • Beta-D-tetraacetylglucopyranoside-PEG1-N3
  • Beta-D-tetraacetylmannopyranoside-PEG1-N3
  • Beta-D-tetraacetylxylopyranoside-PEG1-N3

Uniqueness: Beta-D-tetraacetylgalactopyranoside-PEG1-N3 is unique due to its specific glycosidic structure, which provides distinct reactivity and selectivity in bioconjugation reactions. Its ability to undergo both CuAAC and SPAAC reactions makes it versatile for various applications .

Properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-(2-azidoethoxy)ethoxy]oxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O11/c1-10(22)28-9-14-15(29-11(2)23)16(30-12(3)24)17(31-13(4)25)18(32-14)27-8-7-26-6-5-20-21-19/h14-18H,5-9H2,1-4H3/t14-,15+,16+,17-,18-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRJNIAQTXDUKV-DISONHOPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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